methyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate
Description
Methyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate is a synthetic coumarin derivative characterized by a sulfonamide-linked 4-methylpiperazine substituent at the 3-position and a methyl ester group at the 6-position of the coumarin scaffold. Coumarins are well-known for their diverse biological activities, including anticoagulant, antimicrobial, and antitumor properties . The introduction of the sulfonamide group enhances solubility and modulates electronic properties, while the 4-methylpiperazine moiety may contribute to improved pharmacokinetic profiles, such as increased bioavailability and target interaction .
Properties
IUPAC Name |
methyl 3-(4-methylpiperazin-1-yl)sulfonyl-2-oxochromene-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-17-5-7-18(8-6-17)25(21,22)14-10-12-9-11(15(19)23-2)3-4-13(12)24-16(14)20/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOXTGADTDZGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)C(=O)OC)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with a sulfonyl chloride derivative to form the sulfonyl piperazine intermediate. This intermediate is then reacted with a chromene derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced chromene derivatives.
Substitution: Formation of substituted piperazine or chromene derivatives.
Scientific Research Applications
Methyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Biological Activity
Methyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate, also known as compound F312-0173, is a synthetic small molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The following table summarizes key findings regarding its antimicrobial properties:
Case Studies
-
In Vitro Antimicrobial Evaluation :
A study assessed the antimicrobial activity of various derivatives, including this compound, revealing significant activity against Staphylococcus aureus and Escherichia coli. The compound exhibited low MIC values, indicating potent antimicrobial effects . -
Biofilm Formation Inhibition :
Another research highlighted the compound's ability to inhibit biofilm formation by Staphylococcus epidermidis. The results showed that at concentrations corresponding to its MIC, the compound significantly reduced biofilm biomass, suggesting its potential as a therapeutic agent in preventing device-related infections .
The mechanisms by which this compound exerts its biological effects include:
- Cell Wall Synthesis Inhibition : The compound interferes with the synthesis of peptidoglycan in bacterial cell walls, leading to cell lysis.
- Biofilm Disruption : It inhibits the initial adhesion of bacteria to surfaces, thereby preventing biofilm formation which is crucial for chronic infections.
Research Findings
A comprehensive review of literature indicates that the biological activity of this compound extends beyond antimicrobial properties. The following points summarize key findings:
- Antitumor Activity : Preliminary studies suggest that similar chromene derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation pathways.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s structural and functional uniqueness, it is compared to three structurally related coumarin derivatives (Table 1).
Table 1: Structural and Functional Comparison of Methyl 3-[(4-Methylpiperazin-1-yl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate and Analogues
Key Comparisons
Solubility and Bioavailability :
- The 4-methylpiperazine group in the target compound confers higher water solubility compared to the 4-chlorophenyl analogue , which is more lipophilic and may exhibit stronger membrane penetration.
- In contrast, the aldehyde-substituted coumarin (6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde) lacks ionizable groups, limiting its solubility but enabling covalent bonding with biomolecules .
Synthetic Accessibility :
- Microwave-assisted synthesis is reported for coumarins with simpler substituents (e.g., hydroxy and aldehyde groups) , whereas the sulfonamide-linked derivatives (including the target compound) require multistep sulfonation and amidation, increasing synthetic complexity.
The 4-chlorophenyl analogue’s lipophilicity may favor interactions with cytochrome P450 enzymes, commonly exploited in prodrug activation .
Crystallographic and Hydrogen-Bonding Behavior :
- Piperazine-containing compounds often form intricate hydrogen-bonding networks, as seen in Etter’s graph-set analysis . This could enhance crystal packing stability, a critical factor in drug formulation.
Research Findings
- Antimicrobial Activity : Piperazine derivatives exhibit broad-spectrum antimicrobial activity, with sulfonamide coumarins showing MIC values <10 µM against Staphylococcus aureus .
- Kinase Inhibition : Molecular docking studies suggest that the 4-methylpiperazine sulfonamide group in the target compound binds to the hydrophobic pocket of CDK2 (cyclin-dependent kinase 2) with a predicted IC₅₀ of 1.2 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
